molecular formula C14H14O3 B11877670 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione CAS No. 62830-53-9

4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione

Cat. No.: B11877670
CAS No.: 62830-53-9
M. Wt: 230.26 g/mol
InChI Key: BEGVWBOIQDFPDO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione typically involves the reaction of naphthoquinone derivatives with appropriate alkylating agents under controlled conditions. One common method involves the alkylation of 2-hydroxy-1,4-naphthoquinone with isobutyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione involves its interaction with cellular components and enzymes. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The compound’s ability to generate reactive oxygen species (ROS) and induce oxidative stress is a key factor in its biological activity . Additionally, it can inhibit specific enzymes, such as topoisomerase II, which plays a role in DNA replication and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione is unique due to its specific alkyl substitution, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

62830-53-9

Molecular Formula

C14H14O3

Molecular Weight

230.26 g/mol

IUPAC Name

4-hydroxy-3-(2-methylpropyl)naphthalene-1,2-dione

InChI

InChI=1S/C14H14O3/c1-8(2)7-11-12(15)9-5-3-4-6-10(9)13(16)14(11)17/h3-6,8,15H,7H2,1-2H3

InChI Key

BEGVWBOIQDFPDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

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